molecular formula C10H8O2 B1361237 Methyl 4-ethynylbenzoate CAS No. 3034-86-4

Methyl 4-ethynylbenzoate

Cat. No. B1361237
CAS RN: 3034-86-4
M. Wt: 160.17 g/mol
InChI Key: JPGRSTBIEYGVNO-UHFFFAOYSA-N
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Description

Methyl 4-ethynylbenzoate is a pharmaceutical intermediate . It is an opaque colorless to white shiny crystalline solid .


Synthesis Analysis

The synthesis of Methyl 4-ethynylbenzoate has been reported in various studies . For instance, one study synthesized it by condensation reaction of methyl-4-formylbenzoate and phenylhydrazine .


Molecular Structure Analysis

Methyl 4-ethynylbenzoate has a molecular formula of C10H8O2 . Its molecular weight is 160.17 g/mol . The structure has been characterized by various spectroscopic techniques .


Physical And Chemical Properties Analysis

Methyl 4-ethynylbenzoate has a density of 1.1±0.1 g/cm3, a boiling point of 239.4±23.0 °C at 760 mmHg, and a flash point of 92.0±20.0 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Polymer Synthesis and Characterization

Methyl 4-ethynylbenzoate, along with its isomers, has been used in the synthesis and characterization of various polymers. For instance, Pauly and Théato (2012) demonstrated the use of methyl ethynylbenzoates in creating polymers with variable molecular weights and distinct molecular structures, characterized by NMR and Raman spectroscopy (Pauly & Théato, 2012). In another study, Pauly and Théato (2011) explored the polymerization of 4-ethynylbenzoic acid derivatives, including methyl 4-ethynylbenzoate, for creating conjugated polymers with potential applications in material science (Pauly & Théato, 2011).

Sensor Development

The ethynylated derivatives of 4-ethynylbenzoate, such as 4-ethylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea, have been used in the creation of resistive-type carbon dioxide (CO2) gas sensors. Daud, Wahid, and Khairul (2019) demonstrated the effectiveness of these derivatives in detecting CO2 gas at room temperature with significant response and recovery times, indicating their potential in environmental monitoring (Daud, Wahid, & Khairul, 2019).

Corrosion Inhibition

Methyl 4-ethynylbenzoate and its derivatives have also been studied for their corrosion inhibition properties. For example, Dohare, Ansari, Quraishi, and Obot (2017) investigated the use of pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(4-ethynylbenzonitrile-phenyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, as corrosion inhibitors for mild steel. These studies revealed significant inhibition efficiency, making them valuable for industrial applications (Dohare et al., 2017).

Antimicrobial Activity

Compounds containing the 4-ethynylbenzoate moiety have been examined for their antimicrobial properties. Banpurkar, Wazalwar, and Perdih (2018) synthesized azo dyes including 4-(4-ethylphenylazo)-3-methyl-4H-isoxazol-5-ones and tested their antibacterial and antifungal activities, finding them active against certain bacterial strains (Banpurkar, Wazalwar, & Perdih, 2018).

Catalysis and Synthesis

Methyl 4-ethynylbenzoate derivatives are utilized in the synthesis of complex organic compounds. Ohta, Tokimizu, Oishi, Fujii, and Ohno (2010) developed a copper-catalyzed reaction using N-phenylbenzamidines, which can be applied for synthesizing quinazoline derivatives, indicating its utility in organic synthesis and medicinal chemistry (Ohta et al., 2010).

Electronic Material Development

In the field of electronic materials, Yang, Yao, Liu, Wang, and Wang (2016) investigated the impacts of electron-acceptors including 4-((7-ethynylbenzo[c][1,2,5]thiadiazol-4-yl)ethynyl)benzoic acid on the performance of dye-sensitized solar cells. This study demonstrated the potential of these materials in improving the efficiency and stability of solar cells (Yang et al., 2016).

Safety And Hazards

Methyl 4-ethynylbenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and contact with skin, eyes, or clothing .

properties

IUPAC Name

methyl 4-ethynylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGRSTBIEYGVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348700
Record name methyl 4-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-ethynylbenzoate

CAS RN

3034-86-4
Record name methyl 4-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 4-ETHYNYLBENZOATE
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Synthesis routes and methods I

Procedure details

To a solution of methyl 4-((trimethylsilyl)ethynyl)benzoate (1.35 g, 5.35 mmol) in THF (10 mL) was added TBAF (1 M solution in THF, 10.7 mL, 10.70 mmol). The resulting brown reaction mixture was stirred at rt for 3 h and concentrated in vacuo. The residue was purified by flash column chromatography (eluting with 5% EtOAc/hexane) to afford the title compound as a white solid (0.65 g, 76%). 1H NMR (CDCl3) δ 8.00 (d, J=8.6 Hz, 2H), 7.56 (d, J=8.6 Hz, 2H), 3.93 (s, 3H), 3.23 (s, 1H).
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
10.7 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
76%

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-iodobenzoate (1.5 g, 5.72 mmol) and trimethylsilylacetylene (Aldrich, 1.58 mL, 11.45 mmol) in toluene (12 mL) were added Pd(PPh3)4 (0.66 g, 0.57 mmol), CuI (0.16 g, 0.86 mmol), and TEA (6.4 mL, 45.80 mmol). The resulting reaction mixture was purged with nitrogen for 3 min and stirred at rt for 3 h. The reaction mixture was diluted with ethyl acetate and NH4Cl solution. The organic layer was separated, washed with brine, dried over MgSO4 and concentrated in vacuo. The residue was purified by flash column chromatography (eluting with 10% EtOAc/hexane) to afford the title compound as a white solid (1.35 g, 96%). 1H NMR (CDCl3) δ 7.98 (d, J=8.6 Hz, 2H), 7.53 (d, J=8.6 Hz, 2H), 3.92 (s, 3H), 0.27 (s, 9H); MS(ESI+) m/z 233.1 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.58 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.66 g
Type
catalyst
Reaction Step One
Name
Quantity
0.16 g
Type
catalyst
Reaction Step One
Yield
96%

Synthesis routes and methods III

Procedure details

Then, a solution prepared by dissolving 24.7 g (0.15 mole) of 4-ethynylbenzoic acid chloride in 30 ml of tetrahydrofuran was added dropwise into 300 ml of methanol cooled in an ice bath. After the addition was completed, the reaction solution became turbid in 20 minutes. The reaction mixture was kept being stirred for 2 hours in the ice bath and then stirred at the room temperature for further 2 hours. The reaction mixture was filtered and dried and 21 g (the yield: 87%) of methyl 4-ethynylbenzoate was obtained.
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Potassium carbonate (316 mg, 2.28 mmol) was added to a stirred solution of (1-diazo-2-oxo-propyl)-phosphonic acid dimethyl (400 mg, 2.08 mmol) and 4-formyl-benzoic acid (341 mg, 2.08 mmol) in MeOH (20 mL) and continued stirring at room temperature overnight. The reaction mixture was filtered and concentrated to get the residue. The residue obtained was diluted with DCM and organic phase was washed with 5% sodium bicarbonate and brine. The organic phase was dried over Na2SO4 and concentrated under reduced pressure to afford 310 mg (79.4% yield) 4-ethynyl-benzoic acid methyl ester.
Quantity
316 mg
Type
reactant
Reaction Step One
[Compound]
Name
(1-diazo-2-oxo-propyl)-phosphonic acid dimethyl
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
341 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a stirred solution at 0° C. under nitrogen of XXXI (9.05 g, 38.95 mmol) in MeOH (280 ml) was added potassium carbonate (1.62 g, 11.72 mmol). After 3 h, the reaction mixture was concentrated and directly purified by flash chromatography on silica gel (CH2Cl2:100) to afford the title compound XXXII (6.16 g, 38.46 mmol, 98% yield) as a pale yellow solid. 1H NMR: (400 MHz, CDCl3) δ (ppm): AB system (δA=7.98, δB=7.54, JAB=8.6 Hz, 4H), 3.93 (s, 3H), 3.24 (s, 1H).
Name
Quantity
9.05 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
287
Citations
AC Pauly, P Theato - Journal of Polymer Science Part A …, 2011 - Wiley Online Library
… herein report on the synthesis of PFP ester monomers based on 4-ethynylbenzoic acid and its polymerization and copolymerization with phenylacetylene and methyl 4-ethynylbenzoate. …
Number of citations: 40 onlinelibrary.wiley.com
SJ Havens, PM Hergenrother - The Journal of Organic Chemistry, 1985 - ACS Publications
… again resultedin only partial cleavage as both 2d and the desired methyl 4-ethynylbenzoate … of sodium hydride produced good yields of methyl 4-ethynylbenzoate. Herein, we report the …
Number of citations: 141 pubs.acs.org
A Burgun, CJ Doonan, CJ Sumby - Australian Journal of …, 2012 - CSIRO Publishing
… 1,4-Bis(4-benzoic acid)-1-methyl-1H-1,2,3-triazolium chloride, H 2 L1 Me , was synthesised in three steps by a ‘click’ reaction of methyl 4-ethynylbenzoate with methyl 4-azidobenzoate, …
Number of citations: 8 www.publish.csiro.au
S Batsyts, FJ Ramírez, J Casado… - … für Naturforschung B, 2018 - degruyter.com
… First, we prepared methyl 4-ethynylbenzoate 6 following the literature [44], [45], [46] starting … by Sonogashira–Hagihara coupling of methyl 4-ethynylbenzoate 6 with 2-chloroquinoline in …
Number of citations: 6 www.degruyter.com
AD Burrows, LC Fisher, D Hodgson, MF Mahon… - researchgate.net
… The diethyl ether was removed by rotary evaporation and the remaining solid was purified on a silica column, yielding methyl-4-ethynylbenzoate as a pale orange powder. 1H NMR: δ(…
Number of citations: 0 www.researchgate.net
X Liang, R Gopalaswamy, F Navas III… - The Journal of …, 2016 - ACS Publications
… 2, we replaced methyl 4-ethynylbenzoate 1 with methyl 4-(bromoethynyl)benzoate 16 (17) as described in Scheme 2. Treatment of methyl 4-ethynylbenzoate 1 with N-…
Number of citations: 18 pubs.acs.org
NV Harris, C Smith, K Bowden - Synlett, 1990 - thieme-connect.com
… The Heck reaction between 2,4-diamino-6-iodoquinazoline and methyl 4-ethynylbenzoate gives 2,4-diamino-6-[(4-methoxycarbonylphenyl)ethynyl] quinazoline in high yield. This …
Number of citations: 9 www.thieme-connect.com
N Zhang, J Chen, K Cheng, Y Li, L Wang… - Research on Chemical …, 2017 - Springer
… We first tried the reaction of Ag-NCP-Br with methyl 4-ethynylbenzoate under the condition of four types of palladium catalyst and ligand. Entry 1, the reaction was carried out by using …
Number of citations: 8 link.springer.com
R Saf, K Hummel, K Gatterer, HP Fritzer - Polymer bulletin, 1992 - Springer
… The molar mass distribution of poly(methyl-4-ethynylbenzoate) (1) was investigated by means of GPC; the calibration was carried out with polystyrene standards. The maximum of the …
Number of citations: 13 link.springer.com
SJ Havens, PM Hergenrother - Journal of Polymer Science …, 1984 - Wiley Online Library
… Cleavage of the trimethylsilyl group was accomplished with a weak base (potassium carbonate), and the resulting methyl 4-ethynylbenzoate (2) was purified by sublimation to remove …
Number of citations: 40 onlinelibrary.wiley.com

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